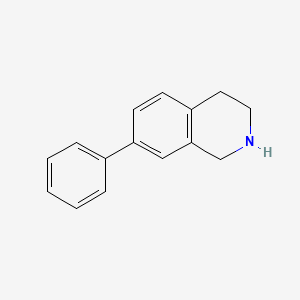

7-Phenyl-1,2,3,4-tetrahydroisoquinoline

Vue d'ensemble

Description

7-Phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and are found in various natural products and synthetic analogs. The structure of this compound consists of a phenyl group attached to the 7th position of the tetrahydroisoquinoline ring, making it a unique and interesting molecule for scientific research and industrial applications .

Méthodes De Préparation

The synthesis of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods:

Pictet-Spengler Reaction: This classical method involves the condensation of a phenethylamine with an aldehyde or ketone in the presence of an acid catalyst.

Bischler-Napieralski Reaction: This method involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Chemoenzymatic Synthesis: A one-pot process involving the oxidation of benzylic alcohols to aldehydes, followed by a Pictet-Spengler reaction with an amino alcohol.

Analyse Des Réactions Chimiques

Cyclization Reactions

The core THIQ scaffold is often synthesized via acid-catalyzed cyclization or Bischler-Napieralski reactions . For 7-Ph-THIQ, modified protocols are employed:

-

Polyphosphoric Acid (PPA)-Mediated Cyclization :

N-Phenethyl benzamide derivatives undergo cyclization in PPA at elevated temperatures (130–150°C) to yield 3,4-dihydroisoquinoline intermediates, which are subsequently reduced to 7-Ph-THIQ .

Example:

. -

Pummerer Reaction with Lewis Acids :

Boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates cyclization of sulfinyl precursors, enabling stereoselective formation of THIQ derivatives. This method is critical for introducing phenyl groups at specific positions .

Alkylation and Acylation

The secondary amine in 7-Ph-THIQ reacts with:

-

Alkyl Halides : Forms N-alkylated derivatives under basic conditions (e.g., K₂CO₃ in DMF).

-

Acyl Chlorides : Produces N-acylated products at room temperature.

Oxidation

-

Autoxidation : The tetrahydro ring undergoes oxidation to regenerate the aromatic isoquinoline structure under aerobic conditions.

-

Chemical Oxidants : MnO₂ or DDQ selectively oxidizes the 1,2,3,4-tetrahydro ring to dihydroisoquinoline .

Copper/Photoredox Dual Catalysis

7-Ph-THIQ derivatives are synthesized enantioselectively using:

-

Cu(I) Catalysts : For C–H functionalization.

-

Photoredox Catalysis : Enables radical-mediated coupling (e.g., with phenylethynyl groups) .

Example:

(90% enantiomeric excess) .

Asymmetric Transfer Hydrogenation (ATH)

Chiral Ru catalysts (e.g., (R,R)-RuTsDPEN) reduce imine intermediates to access enantiopure 7-Ph-THIQ analogs .

Steric and Electronic Effects

The 7-phenyl group:

-

Enhances Stability : Through conjugation with the aromatic ring .

-

Directs Reactivity : Influences regioselectivity in electrophilic substitutions (e.g., favoring C-5 halogenation over C-8) .

Reductive Transformations

-

NiCl₂–NaBH₄ System : Removes sulfanyl groups from intermediates (e.g., converting 7-phenyl-3-(phenylsulfanyl)-THIQ to 7-Ph-THIQ) .

-

LiAlH₄ Reduction : Cleaves N-formyl protective groups to yield N-methyl derivatives .

Comparative Reaction Data

Applications De Recherche Scientifique

Chemistry

7-Ph-THIQ serves as a valuable scaffold for synthesizing various bioactive molecules. Its unique structure allows for modifications that can enhance biological activity. The compound has been utilized in the development of complex organic molecules and fine chemicals.

| Application Area | Details |

|---|---|

| Organic Synthesis | Building block for complex organic molecules |

| Material Science | Potential use in the production of dyes and photosensitizers |

Biology

The compound exhibits significant biological activities:

- Anticancer Properties : Research indicates that THIQ derivatives can exert cytotoxic effects on cancer cell lines by interfering with cellular processes such as protein synthesis and microtubule dynamics. Structural modifications enhance selectivity against specific cancer types.

- Dopamine Receptor Activity : Certain derivatives show potent activity as dopamine D2 receptor antagonists, indicating potential applications in treating neurological disorders like schizophrenia and Parkinson's disease.

| Biological Activity | Mechanism/Effect |

|---|---|

| Anticancer | Cytotoxic effects on cancer cells |

| Neuroprotective | Inhibition of free radical formation |

Medicine

In medicinal chemistry, 7-Ph-THIQ has been explored for its neuroprotective effects and potential in treating neurodegenerative diseases. It has shown promise in:

- Neuroprotection : By modulating neurotransmitter levels and inhibiting neurotoxic pathways.

- Multidrug Resistance Reversal : Compounds related to THIQ have been studied for their ability to reverse multidrug resistance in cancer therapy by interacting with P-glycoprotein transporters.

Case Study 1: Neuroprotective Effects

A study demonstrated that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), a derivative of THIQ, exhibited protective qualities against neurodegeneration induced by toxins such as MPTP. This highlights the importance of structural variations within the tetrahydroisoquinoline class in determining biological outcomes.

Case Study 2: Anticancer Activity

Research on various THIQ analogs revealed their ability to induce apoptosis in cancer cells. A specific analog showed significant cytotoxicity against breast cancer cell lines through the inhibition of key cellular pathways involved in survival.

Mécanisme D'action

The mechanism of action of 7-Phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Neuroprotection: The compound inhibits the formation of free radicals and modulates neurotransmitter levels in the brain, providing neuroprotective effects.

Enzyme Inhibition: It inhibits enzymes such as monoamine oxidase (MAO) and phenylethanolamine N-methyltransferase (PNMT), which are involved in neurotransmitter metabolism.

Receptor Interaction: The compound interacts with dopamine receptors, influencing dopamine catabolism and signaling pathways.

Comparaison Avec Des Composés Similaires

7-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:

1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and inhibition of MAO enzymes.

1-Benzyl-1,2,3,4-tetrahydroisoquinoline: Exhibits potent neurotoxic actions and is studied for its role in neurodegenerative diseases.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of HIV-1 reverse transcriptase inhibitors and other pharmaceuticals.

Activité Biologique

7-Phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound and its derivatives have been investigated for their potential therapeutic applications in various fields, including neuropharmacology and cancer treatment. The following sections provide a comprehensive overview of the biological activities associated with 7-phenyl-THIQ, supported by relevant research findings and case studies.

Dopamine Receptor Activity

Research indicates that certain derivatives of tetrahydroisoquinolines exhibit potent activity as dopamine D2 receptor antagonists. A study demonstrated that 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines showed significant blocking activity against these receptors, suggesting potential applications in treating disorders such as schizophrenia and Parkinson's disease . The safety profile of these compounds also appears favorable, making them promising candidates for further development.

Anticancer Properties

Tetrahydroisoquinoline derivatives have been explored for their anticancer properties. A study highlighted that various THIQ analogs exert cytotoxic effects on cancer cell lines by targeting cellular processes such as protein synthesis and microtubule polymerization . The structural modifications in these compounds can influence their efficacy and selectivity towards different types of cancer cells.

Structure-Activity Relationship (SAR)

The biological activity of 7-phenyl-THIQ is significantly influenced by its chemical structure. The introduction of different substituents at various positions on the isoquinoline ring can alter its pharmacological properties. For instance:

| Substituent Position | Effect on Activity |

|---|---|

| C-1 | Modulates dopamine receptor affinity |

| C-6 | Enhances anticancer activity |

| C-7 | Influences neuroprotective properties |

These modifications can lead to the development of more potent and selective compounds for specific therapeutic targets .

Neuroprotective Effects

A case study involving the administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) demonstrated its neuroprotective effects in models of Parkinson's disease. The study found that while TIQ showed neurotoxic effects, 1-MeTIQ exhibited protective qualities against neurodegeneration induced by toxins such as MPTP . This highlights the importance of structural variations within the tetrahydroisoquinoline class in determining biological outcomes.

Multidrug Resistance Reversal

Another area of interest is the use of THIQ derivatives in overcoming multidrug resistance (MDR) in cancer therapy. Compounds like elacridar and tariquidar, which share a common structural motif with THIQs, have been shown to effectively reverse MDR by interacting with P-glycoprotein (P-gp) transporters . This suggests that 7-phenyl-THIQ could potentially be developed into a lead compound for enhancing the efficacy of existing chemotherapeutic agents.

Propriétés

IUPAC Name |

7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N/c1-2-4-12(5-3-1)14-7-6-13-8-9-16-11-15(13)10-14/h1-7,10,16H,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIVTFOULAOFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274946 | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24464-41-3 | |

| Record name | 7-phenyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.